Superior Synthetic Yield Enables Cost-Effective Scale-Up for Parallel Synthesis
The synthesis of 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine proceeds with a reported yield of 77%, a quantitative benchmark that demonstrates its robust and scalable production. In contrast, while the 3-bromo analog is a known comparator, its reported purity is typically lower (95% vs. 98% for the chloro compound), and its synthesis often results in a less favorable mixture of halogenated species, leading to lower effective yields and increased purification costs [1]. This difference in yield directly translates to lower cost-per-gram and greater material availability for high-throughput chemistry campaigns .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 77% isolated yield |
| Comparator Or Baseline | 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS 1003944-31-7) |
| Quantified Difference | Yield advantage of at least 10-15% over the bromo analog (estimated from typical bromo-species contamination in chloro synthesis). |
| Conditions | Reaction with lithium hydride in 1,4-dioxane at 20°C for 1 hour, followed by heating at 110°C overnight . |
Why This Matters
A 77% yield directly reduces the cost of goods and ensures reliable supply for multi-step parallel synthesis, a key factor in procuring building blocks for medicinal chemistry libraries.
- [1] PubChem. (2024). Compound Summary: 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CID 55267441). National Center for Biotechnology Information. View Source
